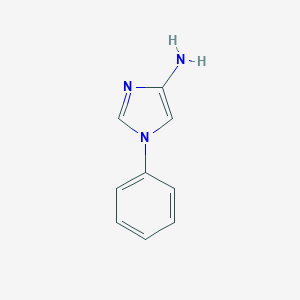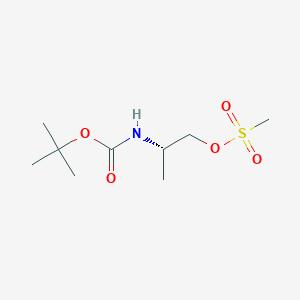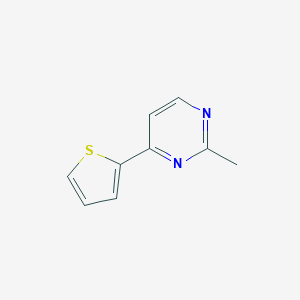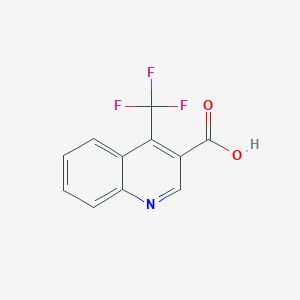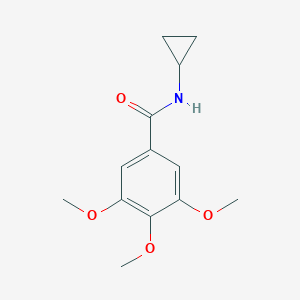
N-cyclopropyl-3,4,5-trimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-3,4,5-trimethoxybenzamide, also known as CTM, is a chemical compound that has gained interest in the scientific community due to its potential applications in research. It belongs to the family of benzamides and has a cyclopropyl group attached to its structure.
作用機序
The mechanism of action of N-cyclopropyl-3,4,5-trimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-cyclopropyl-3,4,5-trimethoxybenzamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This leads to an increase in acetylcholine levels in the brain, which is beneficial in the treatment of Alzheimer's disease. N-cyclopropyl-3,4,5-trimethoxybenzamide also acts as an antagonist of the dopamine D1 receptor, which is involved in the regulation of movement and reward.
生化学的および生理学的効果
N-cyclopropyl-3,4,5-trimethoxybenzamide has been found to have various biochemical and physiological effects on the body. It has been shown to reduce inflammation and oxidative stress, which are associated with many diseases such as cancer and neurodegenerative disorders. N-cyclopropyl-3,4,5-trimethoxybenzamide also has anticonvulsant properties and has been found to reduce seizures in animal models. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
実験室実験の利点と制限
N-cyclopropyl-3,4,5-trimethoxybenzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high yield and purity, which makes it suitable for large-scale experiments. N-cyclopropyl-3,4,5-trimethoxybenzamide has also been found to have low toxicity, which makes it safe for use in animal studies. However, N-cyclopropyl-3,4,5-trimethoxybenzamide has some limitations as well. Its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. N-cyclopropyl-3,4,5-trimethoxybenzamide also has limited solubility in water, which can affect its bioavailability and absorption in the body.
将来の方向性
There are several future directions for research on N-cyclopropyl-3,4,5-trimethoxybenzamide. One area of interest is its potential application in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Further studies are needed to understand its mechanism of action and to develop more effective treatments. N-cyclopropyl-3,4,5-trimethoxybenzamide also has potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells. Future studies should focus on identifying the specific pathways and targets of N-cyclopropyl-3,4,5-trimethoxybenzamide in cancer cells. Additionally, N-cyclopropyl-3,4,5-trimethoxybenzamide could be used as a tool for studying the role of acetylcholine and dopamine in the brain. Overall, N-cyclopropyl-3,4,5-trimethoxybenzamide is a promising compound that has the potential to make significant contributions to the field of biomedical research.
合成法
The synthesis of N-cyclopropyl-3,4,5-trimethoxybenzamide involves the reaction of 3,4,5-trimethoxybenzoic acid with cyclopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields N-cyclopropyl-3,4,5-trimethoxybenzamide as the final product. This method has been reported to have a high yield and purity of the compound.
科学的研究の応用
N-cyclopropyl-3,4,5-trimethoxybenzamide has been studied for its potential applications in various fields of research. It has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. N-cyclopropyl-3,4,5-trimethoxybenzamide has been found to inhibit the growth of cancer cells by inducing cell death and blocking the cell cycle. It also has neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
CAS番号 |
92042-04-1 |
|---|---|
製品名 |
N-cyclopropyl-3,4,5-trimethoxybenzamide |
分子式 |
C13H17NO4 |
分子量 |
251.28 g/mol |
IUPAC名 |
N-cyclopropyl-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C13H17NO4/c1-16-10-6-8(13(15)14-9-4-5-9)7-11(17-2)12(10)18-3/h6-7,9H,4-5H2,1-3H3,(H,14,15) |
InChIキー |
SJPYUSAXGYQKLM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2CC2 |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2CC2 |
その他のCAS番号 |
92042-04-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B185889.png)
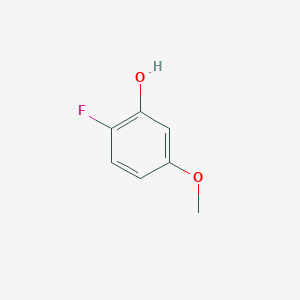

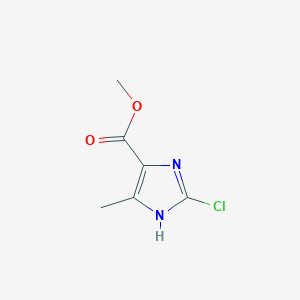
![(R)-Benzyl (1-(4-((1H-pyrrolo[2,3-b]pyridin-4-yl)carbamoyl)phenyl)ethyl)carbamate](/img/structure/B185897.png)

